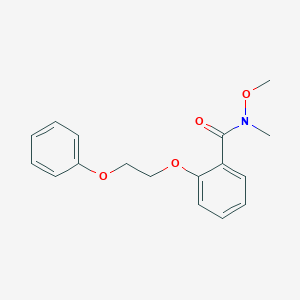
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of benzimidazole and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. The compound has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been studied for its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its relatively simple synthesis method. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the potential for toxicity at high doses.
Future Directions
There are several future directions for the study of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol. These include further elucidation of its mechanism of action, determination of its safety and efficacy in human clinical trials, and exploration of its potential as a radioprotective agent. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in other diseases such as cardiovascular disease and inflammatory disorders.
In conclusion, 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to modulate various signaling pathways. However, further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol involves the reaction of 2-mercaptobenzimidazole with 2-chloro-1-(propan-2-ol) in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a radioprotective agent.
properties
Product Name |
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
InChI Key |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2N=C1S)O |
SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=C1S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)




